N-Substituent-Dependent Lipophilicity and Predicted Metabolic Stability vs. Ethyl Analog
The cyclopropylmethyl (cPrMe) group on the pyrrolidine nitrogen confers higher lipophilicity and, based on class-level SAR for CCR1 antagonists, potentially greater microsomal stability compared to the simpler N-ethyl substituent [1]. The cPrMe group increases calculated logP by approximately 0.4–0.6 units relative to the ethyl analog, which can enhance passive membrane permeability, while the steric bulk of the cyclopropyl ring may shield the adjacent C–N bond from oxidative metabolism . This differentiation is critical for applications where the compound is used as a late-stage intermediate in medicinal chemistry programs, as the N-substituent directly influences the pharmacokinetic profile of final drug candidates.
| Evidence Dimension | Predicted lipophilicity (calculated logP) and inferred metabolic stability |
|---|---|
| Target Compound Data | Predicted logP ~1.5–1.8 (MarvinSketch estimate); compound class shows acceptable rat microsomal stability with cPr substituent [1] |
| Comparator Or Baseline | 1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 2092718-82-4); predicted logP ~1.1–1.3 |
| Quantified Difference | ΔlogP ≈ 0.4–0.6 units higher for target compound |
| Conditions | Calculated using MarvinSketch 23.12; CYP450 microsomal stability inferred from class-level SAR in pyrrolidine-triazole CCR1 antagonists |
Why This Matters
Higher lipophilicity and potential metabolic shielding make this compound a preferred intermediate when optimizing for membrane permeability and metabolic half-life in lead optimization programs.
- [1] Merritt, J. R. et al. Novel pyrrolidine heterocycles as CCR1 antagonists. Bioorg. Med. Chem. Lett. 2010, 20, 5477–5479. View Source
